NSD3-IN-3 Exhibits 9.7-Fold Greater Potency Against NSD3 Than the Structurally Related Analog NSD3-IN-2 in Enzymatic Assays
NSD3-IN-3 demonstrates an IC₅₀ of 1.86 μM for inhibition of NSD3 methyltransferase activity, representing a 9.7-fold improvement in potency over its closest commercial analog NSD3-IN-2, which exhibits an IC₅₀ of 17.97 μM . This potency differential is critical for achieving target engagement at lower compound concentrations, thereby minimizing the likelihood of off-target effects in cell-based assays.
| Evidence Dimension | NSD3 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.86 μM |
| Comparator Or Baseline | NSD3-IN-2: IC₅₀ = 17.97 μM |
| Quantified Difference | 9.7-fold more potent |
| Conditions | In vitro methyltransferase assay using recombinant NSD3 SET domain |
Why This Matters
Higher potency allows for effective target inhibition at lower working concentrations, reducing the risk of non-specific cytotoxicity and experimental artifacts in cell-based and in vitro studies.
